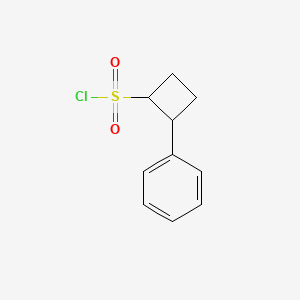
2-Phenylcyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S. It is a sulfonyl chloride derivative, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonyl chloride group. This compound is typically used in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylcyclobutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-phenylcyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidative chlorosulfonation of 2-phenylcyclobutane using reagents such as sodium chlorite (NaClO2) and sulfur dioxide (SO2). This method is advantageous due to its high yield and environmentally friendly nature .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and improved safety. For example, the use of N-chloroamides in a continuous flow reactor has been shown to be effective for the synthesis of sulfonyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols
Oxidizing Agents: Sodium chlorite (NaClO2), sulfur dioxide (SO2)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for coupling reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with various nucleophiles
Applications De Recherche Scientifique
2-Phenylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting sulfonamide-sensitive pathways.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Phenylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the cyclobutane ring.
Toluene Sulfonyl Chloride: Contains a methyl group instead of a phenyl group.
Cyclohexane Sulfonyl Chloride: Contains a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
2-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials that require specific structural features .
Propriétés
Formule moléculaire |
C10H11ClO2S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
2-phenylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
NNWYEKWZEAJVHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1C2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



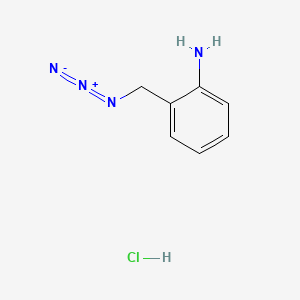
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
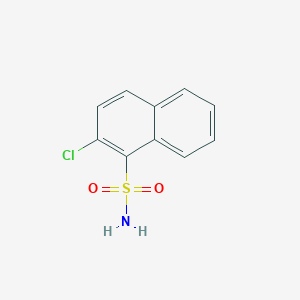
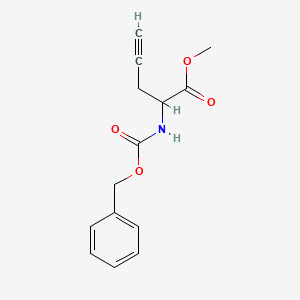
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


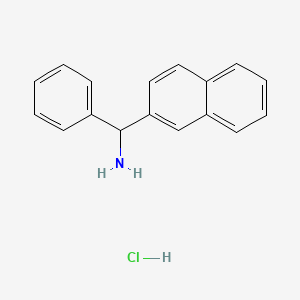
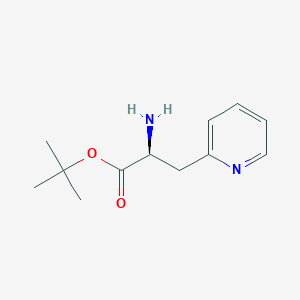
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)


